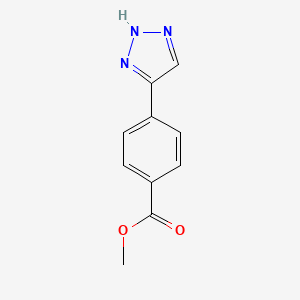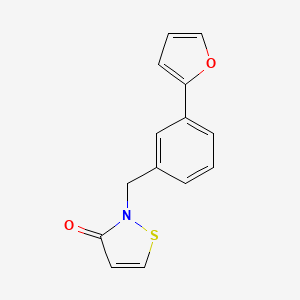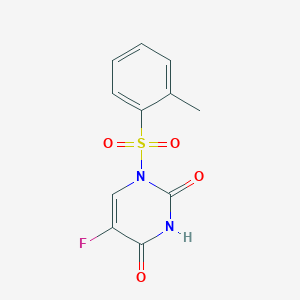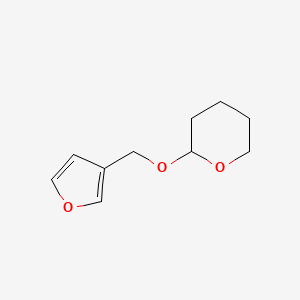![molecular formula C17H15NO5S B12902576 1H-Indole-3-carboxaldehyde, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]- CAS No. 651331-51-0](/img/structure/B12902576.png)
1H-Indole-3-carboxaldehyde, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-3-carboxaldehyde, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]- is a complex organic compound belonging to the indole family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-3-carboxaldehyde, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]- typically involves multi-step organic reactions. One common method starts with the preparation of 1H-indole-3-carboxaldehyde, which can be synthesized via the Vilsmeier-Haack reaction using indole and DMF (dimethylformamide) in the presence of POCl3 (phosphorus oxychloride). The methoxy group can be introduced through methylation using methanol and a suitable base like sodium hydride. The sulfonylation at the 1-position is achieved by reacting the intermediate with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition is crucial in industrial settings to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Indole-3-carboxaldehyde, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and sulfonyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 1H-Indole-3-carboxylic acid, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]-
Reduction: 1H-Indole-3-methanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]-
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1H-Indole-3-carboxaldehyde, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its role in drug development, particularly as a precursor for compounds targeting specific biological pathways.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals due to its versatile reactivity.
Mécanisme D'action
The mechanism by which 1H-Indole-3-carboxaldehyde, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]- exerts its effects is largely dependent on its interaction with biological targets. The indole nucleus is known to interact with various enzymes and receptors, modulating their activity. The methoxy and sulfonyl groups can enhance the compound’s binding affinity and specificity for certain molecular targets, influencing pathways involved in cell signaling, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
1H-Indole-3-carboxaldehyde: Lacks the methoxy and sulfonyl groups, making it less versatile in terms of chemical reactivity and biological activity.
6-Methoxy-1H-indole-3-carboxaldehyde: Similar structure but without the sulfonyl group, which may affect its solubility and interaction with biological targets.
1H-Indole-3-carboxaldehyde, 1-[(4-methoxyphenyl)sulfonyl]-: Lacks the methoxy group, potentially altering its chemical properties and reactivity.
Uniqueness: 1H-Indole-3-carboxaldehyde, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]- stands out due to the presence of both methoxy and sulfonyl groups, which enhance its chemical versatility and potential biological activities. These functional groups allow for a broader range of chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research.
This detailed overview highlights the significance of 1H-Indole-3-carboxaldehyde, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]- in scientific research and its potential applications across multiple disciplines
Propriétés
| 651331-51-0 | |
Formule moléculaire |
C17H15NO5S |
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
6-methoxy-1-(4-methoxyphenyl)sulfonylindole-3-carbaldehyde |
InChI |
InChI=1S/C17H15NO5S/c1-22-13-3-6-15(7-4-13)24(20,21)18-10-12(11-19)16-8-5-14(23-2)9-17(16)18/h3-11H,1-2H3 |
Clé InChI |
XRHHHAQRDGBMCK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=C(C=C3)OC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-2-[4-(diethylsulfamoyl)phenyl]quinoline-6-sulfonyl fluoride](/img/structure/B12902499.png)
![6-[(4,7,7-Trimethyloctan-2-YL)oxy]-2,3-dihydro-1-benzofuran](/img/no-structure.png)








